molecular formula C21H29N7O14P2 B1195394 Dihydronicotinamide-adenine dinucleotide CAS No. 74927-11-0

Dihydronicotinamide-adenine dinucleotide

Cat. No.: B1195394
CAS No.: 74927-11-0
M. Wt: 665.4 g/mol
InChI Key: BOPGDPNILDQYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydronicotinamide-adenine dinucleotide, commonly known as the reduced form of nicotinamide adenine dinucleotide, is a crucial coenzyme found in all living cells. It plays a vital role in energy metabolism and mitochondrial function by facilitating electron transfer. This compound is essential for various biochemical processes, including redox reactions, DNA repair, and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydronicotinamide-adenine dinucleotide can be synthesized from commercially available nicotinamide riboside chloride. The reduction reaction is typically carried out in water at room temperature under anaerobic conditions using sodium dithionate as a reducing agent. This method has been shown to be effective, achieving a 55% isolation yield .

Industrial Production Methods: Industrial production of this compound involves scalable synthesis and purification processes. Common column chromatography is used to purify the compound, ensuring a high yield and purity of 96%. The compound’s stability is maintained by controlling temperature, pH, light, and oxygen exposure .

Chemical Reactions Analysis

Mechanism of Action

Dihydronicotinamide-adenine dinucleotide exerts its effects by participating in redox reactions, where it alternately gets oxidized and reduced. It serves as an electron carrier, facilitating the transfer of electrons in various biochemical processes. The compound’s role in energy production is essential, as it helps convert nutrients into cellular energy .

Molecular Targets and Pathways: The compound targets several molecular pathways, including those involved in mitochondrial function, DNA repair, and cellular signaling. It interacts with enzymes such as sirtuins and poly (ADP-ribose) polymerases, which are crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reduced state, which allows it to act as a potent electron donor in various biochemical reactions. Its role in energy metabolism and mitochondrial function makes it indispensable for cellular processes .

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGDPNILDQYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861594
Record name CERAPP_26258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74927-11-0, 58-68-4
Record name Dihydronicotinamide formycin dinucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydronicotinamide-adenine dinucleotide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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